

Serabelisib: A Technical Overview of its PI3K Alpha Selectivity Profile

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Compound of Interest

Compound Name: Serabelisib

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Introduction

Serabelisib, also known as TAK-117, INK-1117, and MLN-1117, is a potent and orally bioavailable small molecule inhibitor that selectively targets the alpha isoform of the phosphoinositide 3-kinase (PI3K α) enzyme.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K.[2] By specifically targeting PI3K α , **Serabelisib** aims to offer a more targeted therapeutic approach with potentially greater efficacy and reduced toxicity compared to pan-PI3K inhibitors.[2] This technical guide provides an in-depth overview of the selectivity profile of **Serabelisib**, including quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental workflows.

Biochemical Selectivity Profile

Serabelisib demonstrates high potency against PI3K α and significant selectivity over other Class I PI3K isoforms (β , γ , and δ) and the mammalian target of rapamycin (mTOR). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: In Vitro Inhibitory Activity of Serabelisib against Class I PI3Ks and mTOR

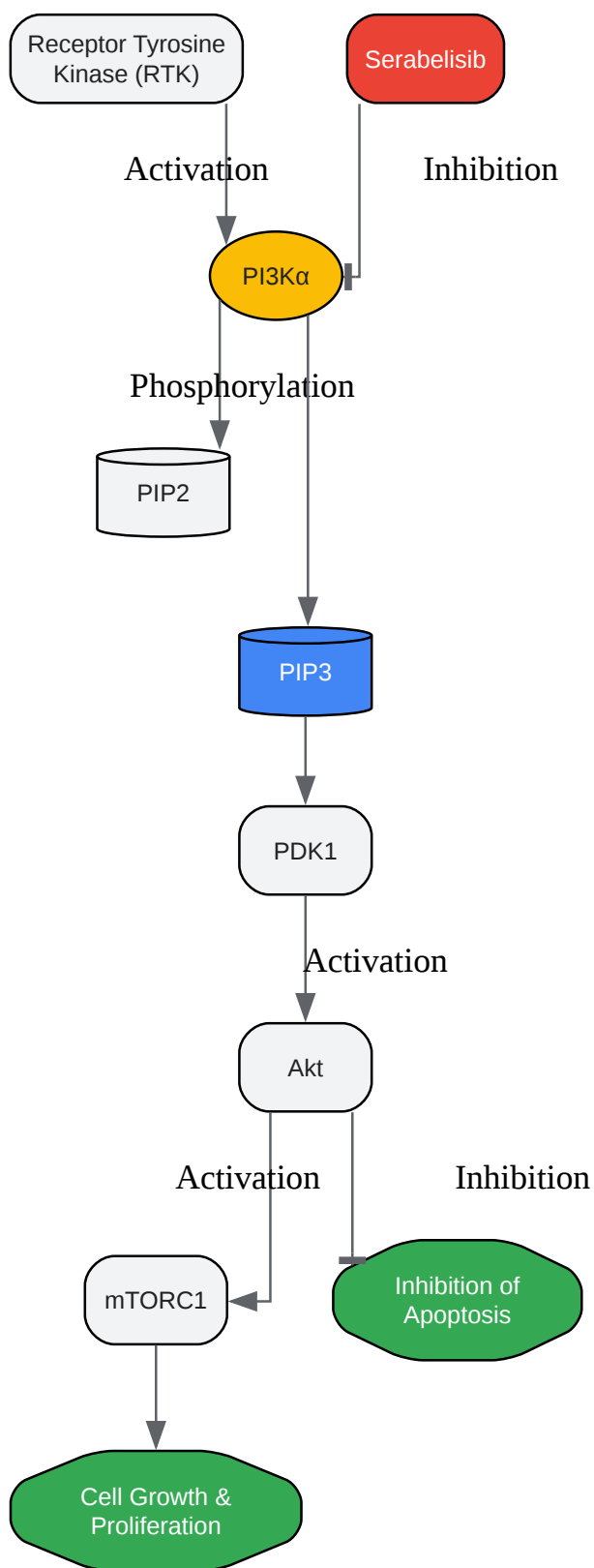
| Target | IC50 (nM) | Fold Selectivity vs. PI3K α |
|---------------|-----------|------------------------------------|
| PI3K α | 15 - 21 | 1 |
| PI3K β | 4500 | ~214 - 300 |
| PI3K γ | 1900 | ~90 - 127 |
| PI3K δ | 13900 | ~662 - 927 |
| mTOR | >1000 | >47 |

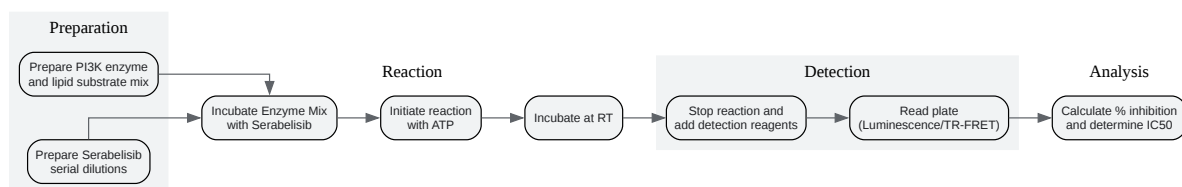
Data compiled from multiple sources indicating a potent and selective inhibition of PI3K α .^{[1][3][4]} The IC50 for PI3K α is reported as 21 nM^[1] and 15 nM.^[4] The >100-fold selectivity against other Class I PI3K isoforms is a consistently reported finding.^{[1][4]}

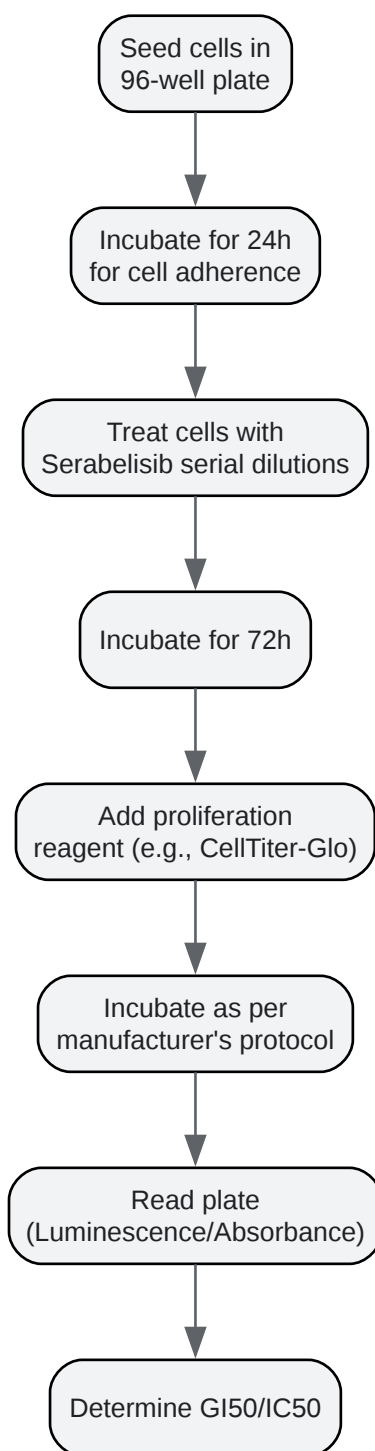
While comprehensive data from a broad kinome scan against a wide panel of protein kinases is not publicly available, reports consistently state that **Serabelisib** exhibits a high degree of selectivity against many other kinases.^[1]

Signaling Pathway Context

Serabelisib exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.







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